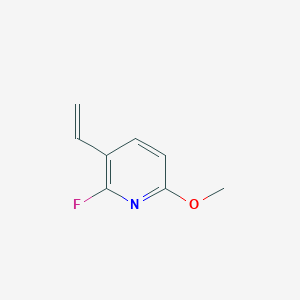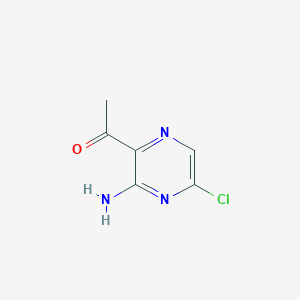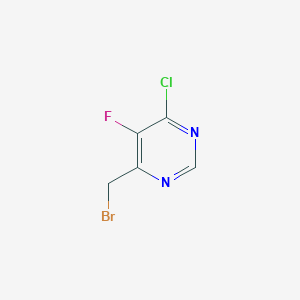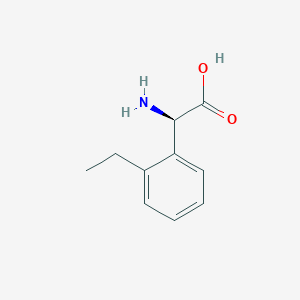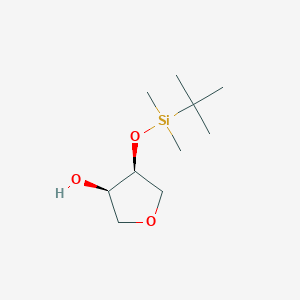![molecular formula C10H9N3 B15225908 4,5-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B15225908.png)
4,5-Dihydroimidazo[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system combining an imidazole ring with a quinoxaline ring, which imparts unique chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution of halogen and subsequent autooxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions: 4,5-Dihydroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups in the molecule allows for diverse chemical transformations.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which exhibit enhanced biological activities and potential therapeutic applications.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it suitable for use in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4,5-Dihydroimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the suppression of tumor growth and proliferation in cancer cells.
類似化合物との比較
Imidazo[1,5-a]quinoxaline: Another member of the imidazoquinoxaline family, known for its antitumor and anticonvulsant activities.
Quinoxaline: A simpler structure compared to imidazoquinoxalines, with applications in medicinal chemistry and material science.
Uniqueness: 4,5-Dihydroimidazo[1,2-a]quinoxaline stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its ability to inhibit EGFR and other molecular targets makes it a valuable compound for therapeutic applications, particularly in cancer treatment .
特性
分子式 |
C10H9N3 |
|---|---|
分子量 |
171.20 g/mol |
IUPAC名 |
4,5-dihydroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H9N3/c1-2-4-9-8(3-1)12-7-10-11-5-6-13(9)10/h1-6,12H,7H2 |
InChIキー |
MFLWIBLSNKMIHW-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC=CN2C3=CC=CC=C3N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


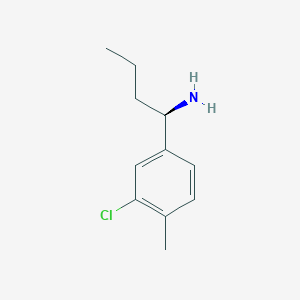
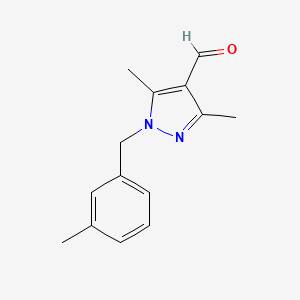
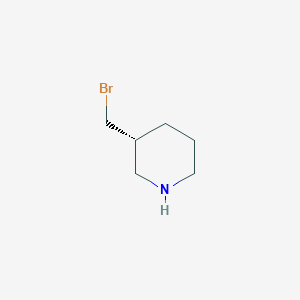
![8-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B15225862.png)
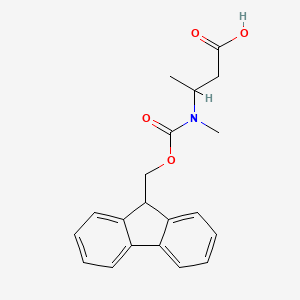
![Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B15225869.png)
![5-Azaspiro[2.6]nonan-4-one](/img/structure/B15225871.png)
